molecular formula C17H21N5O6S B10930891 N-[3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

N-[3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

Cat. No.: B10930891
M. Wt: 423.4 g/mol
InChI Key: PHQFRHNWKNNRGP-UHFFFAOYSA-N
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Description

N~1~-[3-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)PROPYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes a pyrazole ring, a pyrrolidinyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)PROPYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.

    Nitration and Methoxylation: The pyrazole ring is then nitrated using a nitrating agent such as nitric acid, followed by methoxylation using a methoxylating agent like dimethyl sulfate.

    Formation of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced through the reaction of a suitable amine with a cyclic anhydride.

    Coupling Reaction: The final step involves the coupling of the pyrazole derivative with the pyrrolidinyl group and benzenesulfonamide under appropriate conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~1~-[3-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)PROPYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, using agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Amino Derivatives: Formed through the reduction of the nitro group.

    Substituted Derivatives: Formed through nucleophilic substitution reactions at the methoxy group.

Scientific Research Applications

N~1~-[3-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)PROPYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N1-[3-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)PROPYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-[3-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)PROPYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE
  • N~1~-[3-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)PROPYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE

Uniqueness

The uniqueness of N1-[3-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)PROPYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced stability, reactivity, and selectivity in various applications.

Properties

Molecular Formula

C17H21N5O6S

Molecular Weight

423.4 g/mol

IUPAC Name

N-[3-(3-methoxy-4-nitropyrazol-1-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C17H21N5O6S/c1-28-17-15(22(24)25)12-20(19-17)10-3-9-18-29(26,27)14-7-5-13(6-8-14)21-11-2-4-16(21)23/h5-8,12,18H,2-4,9-11H2,1H3

InChI Key

PHQFRHNWKNNRGP-UHFFFAOYSA-N

Canonical SMILES

COC1=NN(C=C1[N+](=O)[O-])CCCNS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O

Origin of Product

United States

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